molecular formula C24H23NO2 B2597771 (E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide CAS No. 478064-26-5

(E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide

Cat. No.: B2597771
CAS No.: 478064-26-5
M. Wt: 357.453
InChI Key: YKBBZNAFVWKFBI-RELWKKBWSA-N
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Description

(E)-3-(2-Methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide is a synthetic propenamide derivative supplied for research purposes. Compounds featuring propenamide (cinnamamide) cores and phenethyl substituents are of significant interest in medicinal chemistry and pharmacology due to their diverse biological activities. Related structural analogs have been investigated for their potential as modulators of various biological targets, including cytokine activity and enzyme function . For instance, some cinnamic acid derivatives have demonstrated anti-angiogenic properties in preclinical models, suggesting utility in cancer research , while other propenamide derivatives have been explored for their receptor-binding capabilities . The presence of methoxyphenyl and phenyl groups in its structure may contribute to its interaction with hydrophobic binding pockets on protein targets. This compound is provided to facilitate screening and discovery efforts in areas such as cell signaling, inflammation, and oncology research. Researchers can utilize this molecule as a chemical probe to study structure-activity relationships or as a building block for the synthesis of more complex derivatives. (E)-3-(2-Methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide is intended for use by qualified researchers in laboratory settings only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-27-23-15-9-8-14-21(23)18-22(20-12-6-3-7-13-20)24(26)25-17-16-19-10-4-2-5-11-19/h2-15,18H,16-17H2,1H3,(H,25,26)/b22-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBBZNAFVWKFBI-RELWKKBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(\C2=CC=CC=C2)/C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide typically involves the reaction of (E)-3-(2-methoxyphenyl)-2-propenoic acid with phenethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of (E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The carbon-carbon double bond in the propenamide backbone can be reduced to form a saturated amide.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of (E)-3-(2-hydroxyphenyl)-N-phenethyl-2-phenyl-2-propenamide.

    Reduction: Formation of (E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenylpropanamide.

    Substitution: Formation of substituted derivatives such as (E)-3-(2-nitrophenyl)-N-phenethyl-2-phenyl-2-propenamide or (E)-3-(2-bromophenyl)-N-phenethyl-2-phenyl-2-propenamide.

Scientific Research Applications

Anticancer Applications

The compound has shown promising results in inhibiting cancer cell growth through various mechanisms.

Case Studies

Several studies highlight the compound's efficacy against specific cancers:

  • Breast Cancer: In silico studies have suggested that derivatives similar to (E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide can inhibit the growth of MCF-7 breast cancer cells, potentially through the modulation of estrogen receptor activity .
  • Lung Cancer: The compound has been noted for its ability to target mutated forms of the epidermal growth factor receptor (EGFR), which are prevalent in non-small cell lung cancer (NSCLC). This specificity could lead to reduced side effects compared to traditional EGFR inhibitors .

Neuroprotective Effects

Emerging research suggests that (E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide may also possess neuroprotective properties.

Mechanisms

The compound's potential neuroprotection could be attributed to its antioxidant properties, which help mitigate oxidative stress in neuronal cells. This is crucial as oxidative stress is a significant contributor to neurodegenerative diseases.

Research Findings

Studies have indicated that similar compounds can inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration. Inhibition of this enzyme may lead to increased levels of neuroprotective neurotransmitters, thereby offering therapeutic benefits for conditions like Parkinson's disease .

Pharmacological Insights

The pharmacological profile of (E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide suggests several beneficial properties:

  • Selectivity: The compound exhibits selective inhibition against certain cancer cell lines while sparing normal cells, which may reduce toxicity and improve patient outcomes.
  • Bioavailability: Preliminary studies indicate favorable pharmacokinetic properties, enhancing its suitability as a therapeutic agent .

Comparative Analysis of Related Compounds

Compound NameTypeMain ApplicationNotable Findings
Cinnamic Acid Phenethyl EsterCinnamic Acid DerivativeAnticancerSignificant cytotoxicity against various cancer lines
LQM755Cinnamic Acid DerivativeAnticancerPromising effects on gastric adenocarcinoma cells
(E)-3-(4-Dimethylaminophenyl)-N-(4-methoxyphenyl)-2-propenamideCinnamic Acid DerivativeNeuroprotectionMAO-B inhibition with potential for Parkinson's treatment

Mechanism of Action

The mechanism of action of (E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs of (E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide, highlighting differences in substituents, molecular formulas, and molecular weights:

Compound Name Substituent Variations Molecular Formula Molar Mass (g/mol) Source
(E)-3-(2-Methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide (Target Compound) 2-methoxyphenyl (C₆H₄OCH₃), phenyl (C₆H₅), phenethylamide (C₈H₁₀N) C₂₄H₂₃NO₂* 365.45* Inferred
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]propenamide Dual 4-hydroxy-3-methoxyphenyl groups on acrylamide and ethylamide C₂₅H₂₄N₂O₅ 432.47
(E)-3-(4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl)-N-[3-(dimethylamino)propyl]propenamide 4-[(2-chloro-6-fluorobenzyl)oxy]phenyl, dimethylaminopropylamide C₂₁H₂₄ClFN₂O₂ 390.88
N-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)propenamide 4-isobutylphenyl, 3-chloro-4-fluorophenylamide C₁₉H₁₉ClFNO 331.81
(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide Piperidinyl-ethylphenylamide, phenyl acrylamide C₂₃H₂₈N₂O 356.48

*Note: The molecular formula and mass of the target compound are inferred based on structural analysis.

Key Comparative Findings

Amide Side Chain Modifications: The phenethylamide group in the target compound differs from the dimethylaminopropylamide () and piperidinyl-ethylphenylamide () moieties. These variations impact solubility; for instance, dimethylamino groups enhance water solubility via protonation, whereas phenethyl groups may favor lipid membranes .

Biological Activity Implications: Piperazine derivatives (e.g., HBK14-HBK19 in ) with 2-methoxyphenyl groups demonstrate that substituents like chloro or methyl on phenoxy rings modulate serotonin receptor affinity. This suggests that the target compound’s phenyl and methoxy groups could similarly influence receptor binding . The absence of halogen atoms in the target compound may reduce toxicity risks compared to and ’s derivatives but could also limit target selectivity .

Biological Activity

(E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide, a compound derived from cinnamic acid, has garnered attention for its potential biological activities. This article delves into its pharmacological effects, focusing on its antioxidant properties, inhibition of key enzymes, and implications for therapeutic applications.

Chemical Structure

The compound can be represented by the following structure:

 E 3 2 methoxyphenyl N phenethyl 2 phenyl 2 propenamide\text{ E 3 2 methoxyphenyl N phenethyl 2 phenyl 2 propenamide}

This structure features a methoxy group on the aromatic ring and an amide functional group, which are critical for its biological activity.

Antioxidant Activity

Research has indicated that various cinnamic acid derivatives exhibit significant antioxidant properties. The compound has been associated with potent free radical scavenging activity, particularly through assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) tests. In a study involving several related compounds, those containing catechol or methoxy groups demonstrated enhanced antioxidant capabilities .

Enzyme Inhibition

One of the most relevant aspects of (E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide is its inhibitory effects on enzymes linked to neurodegenerative diseases:

  • Monoamine Oxidase (MAO) Inhibition :
    • Compounds similar to (E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide have shown selective inhibition of MAO-B, an enzyme implicated in Parkinson's disease. This inhibition is crucial as it affects neurotransmitter levels in the brain. For instance, related compounds were noted to have IC50 values indicating their potency against MAO-B .
  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition :
    • While the specific compound showed no significant AChE inhibition at lower concentrations, some derivatives exhibited moderate BChE inhibitory activity. This is relevant for Alzheimer's disease treatment, where cholinesterase inhibitors are beneficial .

Structure–Activity Relationship (SAR)

A study synthesized a series of amides and esters related to cinnamic acid and evaluated their biological activities. The findings suggested that modifications in the phenyl ring and the presence of methoxy groups significantly influenced antioxidant and enzyme inhibitory activities. The most potent derivatives were identified as potential leads for drug development targeting neurodegenerative diseases .

Case Studies

A notable case study demonstrated that compounds similar to (E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide were effective in reducing oxidative stress markers in cellular models. These compounds were tested against various cell lines to evaluate their protective effects against induced oxidative damage, highlighting their therapeutic potential in neuroprotection .

Data Summary

Activity Compound IC50 Value Reference
DPPH Scavenging(E)-3-(2-methoxyphenyl)-N-phenethyl...Not specified
MAO-B InhibitionRelated cinnamic acid derivatives0.902 µM
AChE InhibitionCompound 11122 µM
BChE InhibitionCompound 18Moderate

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide?

  • Methodological Answer : The synthesis requires careful control of reaction conditions, such as temperature, solvent selection, and catalyst use. For example, coupling reactions involving methoxyphenyl or phenethyl groups may require Pd-based catalysts under anhydrous conditions to prevent side reactions . Purification steps (e.g., silica gel chromatography or crystallization from ethyl acetate/hexane mixtures) are critical to isolate the (E)-isomer selectively, as geometric isomerism can affect biological activity . NMR (¹H and ¹³C) and MS should confirm structural integrity and purity (>95%) .

Q. How can researchers validate the structural configuration of the (E)-isomer in this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry . Alternatively, NOESY NMR can distinguish (E) and (Z) isomers by analyzing spatial interactions between protons. For example, the absence of cross-peaks between the methoxyphenyl and phenyl protons in the NOESY spectrum supports the (E)-configuration . Coupling constants in ¹H NMR (e.g., J = 12–16 Hz for trans-alkene protons) also provide evidence .

Q. What analytical techniques are recommended for assessing purity and detecting impurities?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for quantifying purity. For trace impurities (<0.1%), LC-MS or GC-MS can identify byproducts, such as unreacted intermediates or oxidation products . Quantitative ¹H NMR using an internal standard (e.g., maleic acid) is also effective for purity assessment .

Advanced Research Questions

Q. How can contradictory data regarding this compound’s biological activity be resolved?

  • Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell lines, solvent carriers). To address this:

  • Standardize assays using validated cell models (e.g., HEK293 for receptor binding) and controls (e.g., DMSO vehicle at <0.1% v/v).
  • Perform dose-response curves (e.g., 1 nM–100 μM) to confirm EC₅₀/IC₅₀ values across replicates .
  • Use orthogonal methods (e.g., SPR for binding affinity vs. functional assays) to cross-validate results .

Q. What experimental strategies are recommended for studying this compound’s environmental stability and degradation pathways?

  • Methodological Answer : Conduct accelerated degradation studies under controlled conditions:

  • Hydrolysis : Expose the compound to buffers at pH 3, 7, and 10 at 40°C for 28 days; analyze by LC-MS to identify hydrolytic byproducts (e.g., cleavage of the propenamide bond) .
  • Photolysis : Use a xenon arc lamp (simulated sunlight) to assess UV-mediated degradation; monitor via UV-Vis spectroscopy and HRMS .
  • Microbial degradation : Incubate with soil or wastewater microbiota; track metabolite formation using ¹⁴C-labeled compound and radio-HPLC .

Q. How can researchers design structure-activity relationship (SAR) studies to improve this compound’s selectivity?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with substituents on the methoxyphenyl (e.g., Cl, NO₂) or phenethyl groups (e.g., methyl, hydroxyl) to evaluate steric/electronic effects .
  • Biological testing : Screen analogs against related targets (e.g., kinase panels) to identify selectivity drivers. Use computational docking (e.g., AutoDock Vina) to predict binding modes and guide synthesis .
  • Data integration : Apply multivariate analysis (e.g., PCA) to correlate structural features with activity/selectivity trends .

Methodological Notes

  • Synthetic Optimization : and highlight the importance of solvent polarity (e.g., dichloromethane vs. THF) in controlling reaction yields.
  • Data Validation : Cross-referencing NMR ( ) and crystallography ( ) minimizes structural misassignment risks.
  • Environmental Studies : emphasizes the need for multi-compartmental analysis (soil, water, biota) in degradation studies.

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